1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of two tolyl groups attached to the pyrazole ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions. The reaction proceeds through a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton in good to excellent yields . The reaction conditions are generally mild, and the process exhibits wide group tolerance, making it suitable for the synthesis of various pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory-scale synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The tolyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.
Major Products
The major products formed from these reactions include oxidized or reduced pyrazole derivatives and substituted pyrazole compounds with different functional groups attached to the tolyl rings.
Scientific Research Applications
1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical transformations.
Material Science: The unique chemical properties of the compound make it suitable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, particularly those involved in inflammatory and oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cyclooxygenase and lipoxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- Methyl 3-p-tolyl-1H-pyrazole-5-carboxylate
Uniqueness
1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two tolyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
618102-20-8 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-8-14(9-7-12)16-11-17(18(21)22)20(19-16)15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,21,22) |
InChI Key |
BRMDNCOGNHMNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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